molecular formula C17H28N2O3 B13936277 N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide CAS No. 57494-88-9

N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide

Cat. No.: B13936277
CAS No.: 57494-88-9
M. Wt: 308.4 g/mol
InChI Key: XTDXDJGKJWTDPM-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide (CAS 57494-88-9) is a benzamide derivative characterized by a diethyl-substituted amide core, a hydroxypropoxy linker, and an isopropylamino side chain. Its molecular formula is C₁₇H₂₈N₂O₃ (MW: 308.42 g/mol), with a density of 1.059 g/cm³ and a boiling point of 481.11°C . The compound exhibits anti-inflammatory and analgesic properties, likely mediated through adenosine receptor modulation and dihydrofolate reductase (DHFR) inhibition .

Properties

CAS No.

57494-88-9

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

N,N-diethyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzamide

InChI

InChI=1S/C17H28N2O3/c1-5-19(6-2)17(21)14-7-9-16(10-8-14)22-12-15(20)11-18-13(3)4/h7-10,13,15,18,20H,5-6,11-12H2,1-4H3

InChI Key

XTDXDJGKJWTDPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)OCC(CNC(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-hydroxybenzoic acid with diethylamine under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide as the oxidizing agent.

    Attachment of the Isopropylamino Group: The isopropylamino group is attached through a nucleophilic substitution reaction, where isopropylamine reacts with an appropriate leaving group on the benzamide core.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and purity, often using catalysts and controlled environments.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the benzamide core, to form amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and side chains.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides and derivatives.

Scientific Research Applications

Scientific Research Applications of N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its complex structure, featuring a benzamide core with diethyl, hydroxy, and isopropylamino groups, contributes to its varied uses.

Chemistry

In chemistry, this compound serves as a reagent in organic synthesis and as a building block for creating more complex molecules.

Biology

This compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding. Studies suggest that it interacts with adenosine receptors, which are important in cellular signaling and drug metabolism.

Medicine

This compound is investigated for potential therapeutic properties, such as anti-inflammatory and analgesic effects. Research indicates the compound can affect biochemical pathways related to inflammation, pain, and cellular signaling.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.

Comparison with Similar Compounds

N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide (CAS 57494-86-7)

  • Structural Differences : Replaces the diethyl group with a hexyl chain on the benzamide nitrogen.
  • Physicochemical Properties : Higher molecular weight (336.47 g/mol) and logP (3.516) compared to the diethyl analog, suggesting enhanced lipophilicity and membrane permeability .
  • Biological Activity: Similar adenosine receptor interaction but with altered pharmacokinetics due to increased hydrophobicity .
  • Applications : Explored in medicinal chemistry for sustained-release formulations .

N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide

  • Structural Differences : Cyclohexyl group replaces diethyl, introducing steric bulk.
  • Biological Activity: Functions as a β-blocker, targeting adrenergic receptors rather than adenosine receptors. This highlights how nitrogen substituents dictate target specificity .
  • Synthesis : Requires tailored purification steps (e.g., chromatography) due to steric hindrance during amide bond formation .

Esmolol Hydrochloride (CAS 81161-17-3)

  • Structural Differences: Methyl ester instead of benzamide core; retains hydroxy-isopropylamino propoxy chain.
  • Physicochemical Properties : Lower molecular weight (331.83 g/mol) and higher solubility in aqueous media due to the ester group .
  • Biological Activity : Short-acting β₁-adrenergic blocker used clinically for tachycardia. Contrasts with the diethyl analog’s anti-inflammatory focus .

Metoprolol Acid

  • Structural Differences: Carboxylic acid replaces the benzamide group; shares the hydroxy-isopropylamino propoxy motif.
  • Biological Activity : Metoprolol (a β-blocker) metabolite with reduced cardiac selectivity compared to Esmolol or the diethyl benzamide compound .

Structural and Functional Analysis Table

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Biological Targets Key Activities
N,N-Diethyl-4-...benzamide (57494-88-9) C₁₇H₂₈N₂O₃ 308.42 Diethyl, hydroxy, isopropylamino Adenosine receptors, DHFR Anti-inflammatory, analgesic
N-Hexyl-4-...benzamide (57494-86-7) C₁₉H₃₂N₂O₃ 336.47 Hexyl, hydroxy, isopropylamino Adenosine receptors Sustained drug delivery
Esmolol HCl (81161-17-3) C₁₆H₂₅NO₄·HCl 331.83 Methyl ester, hydroxy, isopropylamino β₁-adrenergic receptors Antiarrhythmic, tachycardia
N-Cyclohexyl-4-...benzamide C₁₉H₃₀N₂O₃ 334.46 Cyclohexyl, hydroxy, isopropylamino β-adrenergic receptors β-blocker

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Diethyl vs. Hexyl: Longer alkyl chains (hexyl) enhance lipophilicity, prolonging half-life but reducing aqueous solubility . Diethyl vs. Cyclohexyl: Bulky cyclohexyl groups shift activity from adenosine receptor modulation to β-blockade .

Core Structure Influence :

  • Benzamide vs. Ester (Esmolol) : The benzamide core in the diethyl compound supports enzyme inhibition (e.g., DHFR), while Esmolol’s ester group enables rapid hydrolysis, making it a short-acting therapeutic .

Pharmacological Diversification: Minor structural changes (e.g., replacing diethyl with hexyl or cyclohexyl) drastically alter target specificity, demonstrating the importance of substituent design in drug development .

Biological Activity

N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide, with the CAS number 57494-88-9, is a synthetic compound known for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H28N2O3, with a molecular weight of approximately 308.42 g/mol. The compound features a benzamide core with diethyl and hydroxy groups, along with an isopropylamino side chain. Its chemical structure can be represented as follows:

PropertyValue
CAS Number 57494-88-9
Molecular Formula C17H28N2O3
Molecular Weight 308.42 g/mol
IUPAC Name N,N-diethyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzamide
Boiling Point 481.11 °C at 760 mmHg
Density 1.059 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as inflammation and pain management.
  • Receptor Binding : It may interact with various receptors, modulating their activity. For instance, studies have indicated that compounds with similar structures can influence adenosine receptors, which play a crucial role in cellular signaling and drug metabolism .
  • Biochemical Pathways : The compound can affect pathways related to inflammation and cellular signaling, potentially offering anti-inflammatory or analgesic properties .

Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Anti-inflammatory Effects : Research has indicated that benzamide derivatives can exhibit significant anti-inflammatory activity through the modulation of inflammatory mediators . For example, one study demonstrated that certain benzamide derivatives reduced levels of pro-inflammatory cytokines in vitro.
  • Analgesic Properties : Similar compounds have been evaluated for their analgesic effects, suggesting that this compound may also possess pain-relieving properties through its action on pain pathways.

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The compound was found to inhibit DHFR activity by reducing NADPH levels, leading to decreased cell proliferation in cancer models .

Case Study 2: Receptor Interaction

Another study focused on the interaction of similar benzamide derivatives with adenosine receptors. The findings suggested that these compounds could modulate receptor activity, providing insights into their potential use in treating conditions influenced by adenosine signaling .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzamide derivatives and functionalizing the propoxy and isopropylamino groups. Key steps include:

  • Hazard Assessment : Prior to scaling, conduct a risk analysis for reagents (e.g., dichloromethane, benzoyl chloride) and intermediates, referencing guidelines like Prudent Practices in the Laboratory .
  • Reaction Conditions : Use sodium bicarbonate to maintain alkalinity during benzoylation (similar to methods for N-benzoyl derivatives) and reflux in ethanol or acetonitrile for amide coupling .
  • Purification : Employ column chromatography or recrystallization, with solvent systems like dichloromethane/diethyl ether .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Analysis : Assign peaks for the benzamide core (e.g., aromatic protons at δ7.74 ppm for para-substituted benzamides) and isopropylamino groups (δ0.89–0.99 ppm for methyl protons) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, observing [M+H]+ peaks aligned with theoretical values .
  • Elemental Analysis : Validate purity (>95%) through combustion analysis for C, H, N .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Mutagenicity Testing : Conduct Ames II testing for intermediates, as anomeric amide derivatives may exhibit mutagenicity (e.g., compound 3 in showed low mutagenicity but required ventilation).
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the hydroxypropoxy group .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound’s synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test HBTU or DMT-MM for amide bond formation, which improved yields to >80% in similar benzamide syntheses .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance solubility of intermediates .
  • Scaling Strategies : Use flow chemistry for exothermic steps (e.g., benzoylation) to maintain temperature control and reduce decomposition .

Q. What computational methods aid in predicting this compound’s reactivity or interactions?

  • Methodological Answer :

  • DFT Calculations : Model the electron-withdrawing effects of the benzamide group on the hydroxypropoxy chain’s acidity .
  • Molecular Dynamics (MD) : Simulate binding affinities for biological targets (e.g., enzymes) using software like COMSOL Multiphysics integrated with AI-driven parameter optimization .

Q. How can researchers resolve discrepancies in spectral data during structural characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic vs. propoxy protons) by correlating [1]H and [13]C shifts .
  • X-ray Crystallography : Confirm stereochemistry of the hydroxypropoxy group if NMR data is ambiguous .
  • Comparative Analysis : Cross-reference with published spectra of analogous benzamides (e.g., N,N-diethyl-4-fluorobenzamide ).

Q. What strategies evaluate the biological activity and mechanisms of this compound?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of kinases or oxidases using fluorogenic substrates, noting IC₅₀ values .
  • Antioxidant Studies : Measure radical scavenging (DPPH/ABTS assays) for hydroxyl-substituted benzamides, correlating activity with substituent electronic effects .
  • Cell-Based Assays : Use HEK293 or HeLa cells to assess cytotoxicity and apoptosis induction via flow cytometry .

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